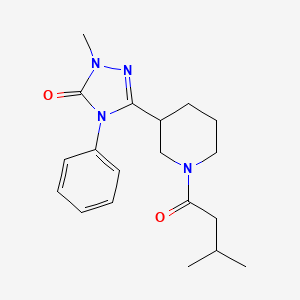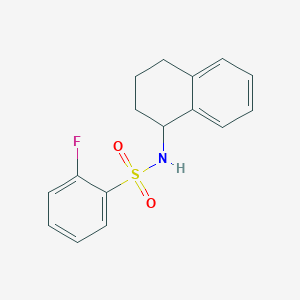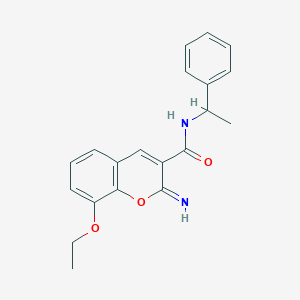
2-(2-chloro-6-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide is a synthetic organic compound characterized by the presence of a chloro and fluoro-substituted phenyl ring, an acetamide group, and a branched alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloro-6-fluoroaniline with an appropriate acylating agent to form the intermediate 2-(2-chloro-6-fluorophenyl)acetamide.
Alkylation: The intermediate is then subjected to alkylation using 6-methylheptan-2-yl halide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyl chain and amide group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield amines or alcohols.
Applications De Recherche Scientifique
2-(2-chloro-6-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro groups on the phenyl ring can enhance binding affinity and specificity, while the acetamide group can participate in hydrogen bonding and other interactions. The branched alkyl chain may influence the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-chlorophenyl)-N-(6-methylheptan-2-yl)acetamide
- 2-(2-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-(heptan-2-yl)acetamide
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The branched alkyl chain also contributes to its distinct properties compared to similar compounds.
Propriétés
Formule moléculaire |
C16H23ClFNO |
|---|---|
Poids moléculaire |
299.81 g/mol |
Nom IUPAC |
2-(2-chloro-6-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide |
InChI |
InChI=1S/C16H23ClFNO/c1-11(2)6-4-7-12(3)19-16(20)10-13-14(17)8-5-9-15(13)18/h5,8-9,11-12H,4,6-7,10H2,1-3H3,(H,19,20) |
Clé InChI |
TUUURGMWMDTQTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)NC(=O)CC1=C(C=CC=C1Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(3-Chlorophenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11115790.png)
![Methyl 2-{[(4-benzylpiperazin-1-yl)acetyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate](/img/structure/B11115792.png)

![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide](/img/structure/B11115807.png)
![9-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11115812.png)
![Terephthalaldehyde 1,4-bis[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone](/img/structure/B11115826.png)
![N-[(N'-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B11115839.png)
![1-[(2-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B11115846.png)
![6-(3-methoxypropyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11115848.png)

![2-[4-(3-methoxybenzyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11115871.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B11115875.png)

